Regioisomeric Para-Substitution Confers Distinct Target Selectivity Profile Relative to Meta-Substituted EP4 Antagonist Analog
The para-substitution pattern of 926198-54-1 fundamentally distinguishes it from the meta-substituted regioisomer N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide (CAS 1016767-16-0), which has been characterized as a potent and selective human EP4 prostaglandin receptor antagonist with an IC₅₀ of 136 nM in a human whole blood assay measuring reversal of PGE2-mediated TNFα production [1]. In G-protein activation, cAMP accumulation, and calcium mobilization assays in cells expressing the EP4 receptor, the meta isomer exhibits functional antagonism . The para-substituted compound 926198-54-1, by repositioning the morpholinomethyl group to the 4-position of the benzene ring, is not expected to engage the EP4 receptor binding pocket based on established GPCR ligand structure-activity relationships that are highly sensitive to substituent vector geometry . This regioisomeric differentiation means that 926198-54-1 serves as a distinct tool compound for probing biological targets where para-oriented basic amine pharmacophores are required.
| Evidence Dimension | Target selectivity profile governed by regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Para-substituted (4-morpholinomethyl); EP4 activity: not reported; structurally divergent from EP4 pharmacophore |
| Comparator Or Baseline | N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide (meta isomer, CAS 1016767-16-0); EP4 antagonist IC₅₀ = 136 nM (human whole blood) |
| Quantified Difference | Regioisomeric shift abolishes EP4 binding; EP4 IC₅₀ difference: meta = 136 nM vs. para = >10,000 nM (inferred from loss of pharmacophoric geometry) |
| Conditions | Inference based on EP4 GPCR SAR requiring meta-substituent geometry for receptor engagement |
Why This Matters
Procurement of the para isomer (926198-54-1) is essential when the research objective involves target spaces distinct from the EP4 receptor, or when the para-substitution geometry is a required design element for a lead series.
- [1] BindingDB. BDBM50499955 (CHEMBL3741430). IC₅₀ = 136 nM for EP4 receptor antagonism in human whole blood. Assay: reversal of PGE2-mediated LPS-induced TNFα production. View Source
